molecular formula C13H19NO4S B14850062 N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide

N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide

Cat. No.: B14850062
M. Wt: 285.36 g/mol
InChI Key: SATGVWDSTUTEKN-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide is a sulfonamide compound characterized by the presence of a sulfonyl group connected to an amine group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the use of a base such as pyridine to absorb the HCl generated during the reaction . The reaction can be represented as follows:

RSO2Cl+R2NHRSO2NR2+HClRSO_2Cl + R'2NH \rightarrow RSO_2NR'2 + HCl RSO2​Cl+R′2NH→RSO2​NR′2+HCl

Industrial Production Methods

Industrial production methods for sulfonamides often involve large-scale reactions using automated systems to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This mechanism is similar to that of other sulfonamide-based drugs .

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

N-(2-cyclopropyloxy-5-propan-2-yloxyphenyl)methanesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-9(2)17-11-6-7-13(18-10-4-5-10)12(8-11)14-19(3,15)16/h6-10,14H,4-5H2,1-3H3

InChI Key

SATGVWDSTUTEKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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